Aripiprazole Impurity 3

Impurity Profiling Structural Elucidation Reference Standard Characterization

Aripiprazole Impurity 3 (7-(3-Buten-1-yloxy)-3,4-dihydro-2(1H)-quinolinone) is an essential, analytically validated reference standard for ANDA submissions. Its unique terminal olefin imparts distinct chromatographic retention and MS fragmentation, making it irreplaceable for resolving co-eluting unknowns in system suitability mixtures and stability-indicating forced degradation studies. Procuring this authentic standard ensures your O-alkylation process control and ICH M7 genotoxic impurity monitoring meet regulatory rigor, preventing costly ANDA rejection due to failed specificity or quantification.

Molecular Formula C13H15NO2
Molecular Weight 217.27
CAS No. 1359829-23-4
Cat. No. B601588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAripiprazole Impurity 3
CAS1359829-23-4
Synonyms7-(but-3-en-1-yloxy)-3,4-dihydroquinolin-2(1H)-one
Molecular FormulaC13H15NO2
Molecular Weight217.27
Structural Identifiers
SMILESC=CCCOC1=CC2=C(CCC(=O)N2)C=C1
InChIInChI=1S/C13H15NO2/c1-2-3-8-16-11-6-4-10-5-7-13(15)14-12(10)9-11/h2,4,6,9H,1,3,5,7-8H2,(H,14,15)
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Aripiprazole Impurity 3 (CAS 1359829-23-4): Regulatory Reference Standard for ANDA and Quality Control


Aripiprazole Impurity 3, chemically designated as 7-(3-Buten-1-yloxy)-3,4-dihydro-2(1H)-quinolinone (CAS 1359829-23-4), is a critical process-related impurity of the atypical antipsychotic drug Aripiprazole [1]. It is a carbostyril derivative that can arise during the O-alkylation step of the Aripiprazole synthesis or via oxidative degradation pathways [1]. As an impurity reference standard, it is essential for analytical method development, method validation (AMV), and quality control (QC) applications required for Abbreviated New Drug Applications (ANDA) and commercial production [2].

Why Aripiprazole Impurity 3 Cannot Be Substituted by Generic In-Class Impurity Standards


Substituting Aripiprazole Impurity 3 with another aripiprazole-related impurity standard is analytically invalid. Each impurity possesses a unique chemical structure that dictates its specific chromatographic retention time, UV absorption profile, and mass spectrometric fragmentation pattern [1]. For instance, Aripiprazole Impurity 3 features a terminal olefin in its butenyloxy side chain [2], which differentiates it from saturated analogs like Aripiprazole Related Compound B (7-(4-hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one) . Using an incorrect reference standard would lead to inaccurate quantification, failed system suitability tests, and non-compliance with ICH Q3A/Q3B guidelines, ultimately risking ANDA rejection [1].

Quantitative Differentiation of Aripiprazole Impurity 3 from Closest Analogs: A Data-Driven Selection Guide


Molecular Identity and Structural Differentiation from Related Compound B

Aripiprazole Impurity 3 (C13H15NO2, MW 217.26 g/mol) is structurally differentiated from the commonly used USP reference standard Aripiprazole Related Compound B (C13H17NO3, MW 235.28 g/mol) by its terminal olefin moiety. The presence of the unsaturated butenyloxy chain in Impurity 3, as opposed to the saturated 4-hydroxybutoxy chain in Related Compound B, results in a distinct molecular formula and mass [1]. Regulatory guidelines mandate the use of impurity-specific reference standards for accurate identification and quantification [2].

Impurity Profiling Structural Elucidation Reference Standard Characterization

Chromatographic Retention and Separation from Co-eluting Impurities

The unique polarity imparted by the terminal alkene of Impurity 3 results in a distinct chromatographic retention time that is critical for achieving baseline separation from other aripiprazole impurities. The development of robust RP-HPLC methods requires the resolution of critical peak pairs, and Impurity 3's specific retention is a key factor in method design [1]. While exact retention time values are method-dependent, the separation of nine aripiprazole impurities, including Impurity 3, has been explicitly targeted in method development studies to ensure no co-elution [1].

HPLC Method Development System Suitability Retention Time

Distinct Formation Pathway as a Process-Related Impurity

Aripiprazole Impurity 3 is specifically formed as a side product during the O-alkylation step of Aripiprazole synthesis, where 7-hydroxy-3,4-dihydroquinolin-2(1H)-one reacts with a butenyl halide [1]. This formation mechanism distinguishes it from degradation impurities like Aripiprazole N-oxide (Impurity F) or dehydro aripiprazole (Impurity G), which are formed via oxidative stress or degradation pathways [2]. The specific formation pathway necessitates its unique control strategy during process validation.

Process Chemistry Impurity Control Strategy Synthetic Route

Validated Application Scenarios for Aripiprazole Impurity 3 in Pharmaceutical Development and QC


Compendial Method Validation and System Suitability Testing for ANDA Submissions

Regulatory submissions (ANDAs) require rigorous demonstration of analytical method specificity. Aripiprazole Impurity 3 is an essential component of system suitability mixtures used to validate HPLC methods for related substances testing. Its unique chromatographic retention, as characterized in methods that separate nine aripiprazole impurities, ensures accurate peak identification and prevents false-positive or false-negative results [1]. Without this specific standard, laboratories risk failing method validation due to inadequate resolution from a co-eluting unknown impurity.

Stability-Indicating Assay Development for Forced Degradation Studies

Forced degradation studies under oxidative, thermal, and photolytic conditions produce a complex mixture of degradation products. Impurity 3, being a process-related impurity with a distinct unsaturated side chain, serves as a retention time and mass spectral marker. Its presence must be accurately tracked to prove stability-indicating capability, as its peak must remain resolved from degradation products like dehydro aripiprazole and N-oxide [2]. This application is critical for establishing product shelf-life per ICH Q1A(R2).

Process Optimization and Control in API Manufacturing

During process development, monitoring the level of Impurity 3 provides a key indicator for the efficiency of the O-alkylation step and the effectiveness of subsequent purification (e.g., crystallization) [3]. Procuring the authentic reference standard allows process chemists to develop a robust control strategy to keep this potential genotoxic impurity below the ICH M7 threshold of toxicological concern, thereby ensuring API purity and patient safety.

Quote Request

Request a Quote for Aripiprazole Impurity 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.